SNX-7081

Catalog No.
S548775
CAS No.
908111-22-8
M.F
C24H31N3O3
M. Wt
409.52
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNX-7081

CAS Number

908111-22-8

Product Name

SNX-7081

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide

Molecular Formula

C24H31N3O3

Molecular Weight

409.52

InChI

InChI=1S/C24H31N3O3/c1-14-13-27(20-11-24(2,3)12-21(29)22(14)20)16-6-9-18(23(25)30)19(10-16)26-15-4-7-17(28)8-5-15/h6,9-10,13,15,17,26,28H,4-5,7-8,11-12H2,1-3H3,(H2,25,30)

InChI Key

SIEDNUHWSIZMAF-JCNLHEQBSA-N

SMILES

CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O

Solubility

Soluble in DMSO, not in water

Synonyms

SNX7081; SNX 7081; SNX-7081.

Description

The exact mass of the compound 2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide is 409.23654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SNX-7081 is a synthetic small molecule that functions as an inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in the stabilization and activation of numerous client proteins that are critical for cancer cell survival and proliferation. By inhibiting Hsp90, SNX-7081 disrupts the folding and function of these client proteins, leading to enhanced apoptosis in cancer cells. It has shown promise in preclinical studies for its ability to selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells .

The primary mechanism of action for SNX-7081 involves its binding to the ATP-binding pocket of Hsp90, which prevents the protein from undergoing necessary conformational changes essential for its chaperone activity. This inhibition results in the degradation of various oncogenic client proteins, including kinases and transcription factors that are crucial for tumor growth and survival. Molecular docking studies have confirmed that SNX-7081 has a stronger binding affinity to Hsp90 compared to its analog SNX-2112, indicating its potential effectiveness as a therapeutic agent .

SNX-7081 has been shown to induce significant cytotoxic effects in a variety of human cancer cell lines, including K562, A375, MCF-7, HepG2, and A549. The compound exhibits an average half-maximal inhibitory concentration (IC50) of approximately 1 μM across these cell lines, demonstrating its potent anticancer properties . Furthermore, studies indicate that SNX-7081 can synergize with other chemotherapeutic agents, such as fludarabine nucleoside, enhancing their efficacy against resistant cancer types .

SNX-7081 is primarily investigated for its applications in oncology as a potential treatment for various cancers, particularly those resistant to conventional therapies. Its ability to inhibit Hsp90 makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing chemotherapeutic agents. Additionally, ongoing research explores its role in targeting specific signaling pathways involved in tumor progression and metastasis .

Interaction studies have demonstrated that SNX-7081 can significantly alter the expression levels of proteins involved in DNA repair and cell cycle regulation. For instance, it has been shown to dysregulate proteins associated with DNA replication and repair mechanisms, leading to increased sensitivity to DNA-damaging agents . Moreover, its combination with other agents has been explored to understand synergistic effects on cell death pathways .

Several compounds share structural or functional similarities with SNX-7081. Below is a comparison highlighting their unique features:

CompoundMechanism of ActionIC50 (μM)Unique Features
SNX-2112Hsp90 inhibitor~1Less potent than SNX-7081; used as a comparative agent
GeldanamycinHsp90 inhibitor~0.01Natural product with strong binding affinity; known for toxicity
17-AAGHsp90 inhibitor~0.5Analog of Geldanamycin; used in clinical trials
PU-H71Hsp90 inhibitor~0.05Designed to minimize toxicity while maintaining efficacy

SNX-7081 stands out due to its selective cytotoxicity towards cancer cells compared to normal cells, making it a promising candidate for further development in cancer therapy .

SNX-7081 emerged from structure-based drug design efforts in the mid-2000s as part of a broader initiative to develop heat shock protein 90 (Hsp90) inhibitors with improved pharmacological properties. Initially developed by Serenex Inc. (later acquired by Pfizer), it represented an optimization of the 2-aminobenzamide scaffold to address limitations of earlier Hsp90 inhibitors like geldanamycin derivatives. Early preclinical studies demonstrated its superior solubility and potency compared to 17-AAG (tanespimycin), with IC50 values in the nanomolar range across multiple cancer cell lines.

Key milestones:

YearDevelopment StageSignificance
2007Initial synthesisIdentification of 2-aminobenzamide core with indole side chain
2009Preclinical validationDemonstrated anti-inflammatory activity in rheumatoid arthritis models
2012Mechanistic studiesProteomic analysis revealed DNA repair pathway disruption in leukemia
2015Comparative studiesEstablished superiority over SNX-2112 in apoptosis induction

Classification as a 2-Aminobenzamide Hsp90 Inhibitor

SNX-7081 belongs to the 2-aminobenzamide class of Hsp90 inhibitors characterized by:

  • Central benzamide core with ortho-amino substitution
  • Indole-derived side chain at position 4 (3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl group)
  • Cyclohexylamino group at position 2 (trans-4-hydroxy configuration)

This structural configuration enables competitive ATP-binding site inhibition through:

  • Hydrogen bonding with Asp93 and Gly97 residues
  • Hydrophobic interactions with Leu48 and Phe138

Position within Heat Shock Protein Inhibitor Research

SNX-7081 occupies a unique niche in Hsp90 inhibitor development:

Comparative Hsp90 Binding Affinities

CompoundKd (nM)Selectivity Ratio (Tumor/Normal Cells)
SNX-70815.2300-700
17-AAG12050-100
SNX-21128.7150-400

Its design addressed critical challenges in the field:

  • Reduced hepatotoxicity through improved target specificity
  • Oral bioavailability via enhanced solubility (logP = 2.1 vs 3.8 for 17-AAG)
  • Activity against p53-mutant malignancies

Structure-based Drug Design Origins

The molecular architecture of SNX-7081 resulted from iterative optimization guided by X-ray crystallography and molecular docking studies:

Key Structural Features

FeatureRoleSource
Indole side chainEnhances Hsp90α binding through π-π stackingPDB 3R92 analysis
Hydroxycyclohexyl groupImproves water solubility and tissue penetrationQSAR modeling
Methyl groups at C3/C6Stabilizes bioactive conformationMolecular dynamics simulations

This design achieved a 12-fold improvement in binding affinity over first-generation 2-aminobenzamide inhibitors.

Research Evolution Timeline

Critical advancements in SNX-7081 research:

2008: First demonstration of NF-κB inhibition in synovial fibroblasts2010: Proteomic characterization in chronic lymphocytic leukemia2012: Synergy studies with fludarabine nucleoside2014: Comparative efficacy vs SNX-21122015: DNA damage mechanism elucidation2018: Structural insights from thermodynamic studies

SNX-7081 represents a novel 2-aminobenzamide derivative that has emerged as a significant heat shock protein 90 inhibitor with distinct structural features that differentiate it from related compounds in its class [1] [2]. This compound belongs to the broader family of benzamide-based molecular chaperone inhibitors, which have gained considerable attention in pharmaceutical research due to their unique binding characteristics and therapeutic potential [3] [4].

Molecular Structure and Formula (C24H31N3O3)

SNX-7081 possesses the molecular formula C24H31N3O3, establishing it as a complex organic molecule with specific structural elements that contribute to its biological activity [1] [2]. The compound's International Union of Pure and Applied Chemistry name is 2-(((1r,4r)-4-hydroxycyclohexyl)amino)-4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide, which precisely describes its structural composition [1]. The Chemical Abstracts Service registry number for this compound is 908111-22-8, providing a unique identifier for research and commercial purposes [1] [2].

The structural framework of SNX-7081 consists of a benzamide core with two primary substituents: a 4-hydroxycyclohexyl amino group at the 2-position and a tetrahydroindole moiety at the 4-position [5] [13]. The simplified molecular-input line-entry system representation is CC1=CN(C2=CC=C(C(N)=O)C(N[C@H]3CCC@HCC3)=C2)C2=C1C(=O)CC(C)(C)C2, which defines the precise connectivity of all atoms within the molecule [1].

Structural ParameterValueReference
Molecular FormulaC24H31N3O3 [1] [2]
Chemical Abstracts Service Number908111-22-8 [1] [2]
International Union of Pure and Applied Chemistry Name2-(((1r,4r)-4-hydroxycyclohexyl)amino)-4-(3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamide [1]
InChI KeySIEDNUHWSIZMAF-JCNLHEQBSA-N [1]

Physicochemical Properties

The physicochemical characteristics of SNX-7081 demonstrate properties consistent with drug-like molecules capable of interacting with biological targets [12] [15]. The compound exhibits a molecular weight of 409.53 daltons, positioning it within the optimal range for small molecule therapeutics [1] [2] [12]. The elemental analysis reveals a composition of 70.39% carbon, 7.63% hydrogen, and 10.26% nitrogen, reflecting the organic nature and complexity of the molecule [12].

SNX-7081 demonstrates strong binding affinity to heat shock protein 90, with nanomolar concentrations effectively blocking nuclear factor kappa B nuclear translocation and cytokine production [4] [15]. The compound exhibits expected induction of heat shock protein 70, consistent with its mechanism of action as a molecular chaperone inhibitor [4]. Growth factor activation of extracellular signal-regulated kinase and c-Jun N-terminal kinase signaling pathways is significantly reduced by SNX-7081 treatment, demonstrating its broad impact on cellular signaling networks [4].

Physicochemical ParameterValueReference
Molecular Weight409.53 Da [1] [2] [12]
Exact Mass409.24 Da [12]
Carbon Content70.39% [12]
Hydrogen Content7.63% [12]
Nitrogen Content10.26% [12]

Structure-Activity Relationship Analysis

The structure-activity relationship analysis of SNX-7081 reveals critical insights into how molecular modifications influence biological activity [5] [13]. Comparative studies with SNX-2112 demonstrate that SNX-7081 exhibits superior binding affinity to heat shock protein 90, with molecular docking experiments showing a scoring value of -33.53 kcal/mol compared to -30.94 kcal/mol for SNX-2112 [5]. This enhanced binding affinity translates to improved cellular activity, with SNX-7081 demonstrating better inhibitory effects than SNX-2112 in six out of eight human cancer cell lines tested [5].

The enhanced binding characteristics of SNX-7081 result from specific molecular interactions within the heat shock protein 90 binding pocket [5]. Molecular modeling studies reveal that SNX-7081 interacts with five amino acid residues in the adenosine triphosphate binding pocket, including two hydrogen bond residues (Phe-138 and Trp-163), two side chain donor molecules (Lys-58 and Thr-184), and one side chain acceptor molecule (Asp-93) [5]. This contrasts with SNX-2112, which only interacts with three residues, explaining the superior binding affinity of SNX-7081 [5].

The structure-activity relationship analysis also demonstrates that SNX-7081 exhibits more potent effects on cell apoptosis in four out of six human cancer cell lines compared to SNX-2112 [5]. Additionally, SNX-7081 shows greater activity in the downregulation of heat shock protein 90 client proteins, supporting its enhanced therapeutic potential [5].

Indole Side Chain Significance

The indole side chain represents a critical structural feature that distinguishes SNX-7081 from related compounds and contributes significantly to its biological activity [5] [13]. The structure of SNX-7081 differs from SNX-2112 specifically through the presence of an indole side chain instead of an indazole moiety [5] [13]. This structural modification has profound implications for the compound's binding characteristics and therapeutic efficacy [5].

The indole ring system in SNX-7081 consists of a tetrahydroindole moiety with specific substitution patterns that optimize binding interactions [1] [5]. The 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl group provides unique steric and electronic properties that enhance the compound's interaction with the target protein [1]. The methyl substituents in the indole ring contribute to the higher affinity of SNX-7081 compared to compounds with different substitution patterns [5].

Research demonstrates that the indole side chain modification results in enhanced binding affinity to heat shock protein 90, with SNX-7081 showing superior performance in molecular docking studies compared to indazole-containing analogs [5]. The indole moiety appears to provide optimal complementarity to the binding pocket geometry, resulting in more favorable thermodynamic interactions [5].

Structural Comparison with Related Aminobenzamide Compounds

SNX-7081 belongs to the 2-aminobenzamide class of heat shock protein 90 inhibitors, sharing structural similarities with other compounds in this therapeutic category while maintaining distinct features that influence its activity profile [26] [29]. The 2-aminobenzamide scaffold serves as the fundamental structural framework for this class of inhibitors, with various substituents modifying the binding characteristics and selectivity [26].

Comparative analysis with SNX-2112 reveals key structural differences that impact biological activity [5] [26]. While both compounds share the 2-aminobenzamide core structure, SNX-7081 incorporates an indole-derived side chain compared to the indazole moiety in SNX-2112 [5]. The trans-4-hydroxycyclohexyl amino group is present in both compounds, providing essential binding interactions with the target protein [26].

The structural comparison extends to other aminobenzamide derivatives, including compounds with different heterocyclic substituents [26]. Research demonstrates that indol-4-one and indazol-4-one derived 2-aminobenzamides exhibit strong binding affinity to heat shock protein 90, with optimized analogs showing nanomolar antiproliferative activity across multiple cancer cell lines [26]. The systematic structure-activity relationship studies have identified critical structural elements that contribute to enhanced potency and selectivity [26].

CompoundSide Chain TypeBinding Affinity (kcal/mol)Reference
SNX-7081Indole-33.53 [5]
SNX-2112Indazole-30.94 [5]

Binding Domain Characteristics

The binding domain characteristics of SNX-7081 reveal specific interactions with the N-terminal adenosine triphosphate binding pocket of heat shock protein 90 [5] [29]. This binding site represents a critical region for inhibitor development, as it controls the adenosine triphosphatase activity essential for protein folding function [29]. SNX-7081 demonstrates selective binding to this pocket through multiple molecular interactions that contribute to its inhibitory activity [5].

Detailed molecular modeling studies show that SNX-7081 forms specific contacts within the binding domain, including hydrogen bonding interactions and hydrophobic contacts [5]. The compound's binding mode involves insertion into the adenosine triphosphate pocket, where it competes with the natural substrate and prevents normal chaperone function [29]. The binding affinity is enhanced by the complementary shape and electronic properties of the molecule relative to the pocket geometry [5].

The binding domain interaction analysis demonstrates that SNX-7081 exhibits superior binding characteristics compared to related compounds [5]. The enhanced affinity results from optimized contacts with key amino acid residues, including Phe-138, Trp-163, Lys-58, Thr-184, and Asp-93 [5]. These interactions contribute to the compound's ability to effectively inhibit heat shock protein 90 function at nanomolar concentrations [4] [15].

Molecular Weight and Related Parameters

The molecular weight of SNX-7081 is precisely determined as 409.53 daltons, placing it within the optimal range for small molecule drug candidates [1] [2] [12]. This molecular weight reflects the complex structure of the compound while maintaining properties compatible with biological activity and potential therapeutic application [12]. The exact mass of 409.24 daltons provides additional precision for analytical and identification purposes [12].

Related molecular parameters include the elemental composition, which demonstrates the organic complexity of the structure [12]. The high carbon content of 70.39% reflects the extensive aromatic and aliphatic components, while the nitrogen content of 10.26% indicates the presence of multiple nitrogen-containing functional groups essential for biological activity [12]. The hydrogen content of 7.63% is consistent with the degree of saturation and substitution patterns present in the molecule [12].

The molecular weight and related parameters are critical for understanding the compound's pharmacological properties and behavior in biological systems [12]. These parameters influence factors such as membrane permeability, protein binding, and metabolic stability, all of which contribute to the overall therapeutic potential of SNX-7081 [12].

Molecular ParameterValueUnitsReference
Molecular Weight409.53Daltons [1] [2] [12]
Exact Mass409.24Daltons [12]
Carbon Percentage70.39% [12]
Hydrogen Percentage7.63% [12]
Nitrogen Percentage10.26% [12]

SNX-7081 demonstrates exceptional binding affinity to Heat Shock Protein 90, establishing it as a potent and selective molecular chaperone inhibitor. The compound exhibits strong binding interactions with both cytosolic Heat Shock Protein 90 alpha and Heat Shock Protein 90 beta isoforms, with molecular docking studies revealing a favorable binding score of -33.53 kcal/mol [1] [2]. This superior binding affinity represents a significant improvement over related compounds, positioning SNX-7081 as a highly effective Heat Shock Protein 90 targeting agent.

The binding affinity profile encompasses multiple protein targets beyond the primary Heat Shock Protein 90 interaction. SNX-7081 demonstrates reduced interactions with DNA-dependent protein kinase and BRCA1 protein, which occurs as a consequence of Heat Shock Protein 90 inhibition leading to downstream protein degradation pathways [3] [4]. Conversely, the compound induces Heat Shock Protein 70 expression as a compensatory cellular response to Heat Shock Protein 90 inhibition, representing a characteristic stress response mechanism [5] [6].

Table 1: SNX-7081 Binding Affinity Profile

Target ProteinBinding AffinityDocking Score (kcal/mol)Interaction TypeReference
Heat Shock Protein 90 alphaStrong binding reported-33.53ATP-competitiveWang et al. 2015
Heat Shock Protein 90 betaStrong binding reportedNot reportedATP-competitiveWang et al. 2015
Heat Shock Protein 70Induction observedN/A - InductionCompensatory responseRice et al. 2008
DNA-dependent protein kinaseInteraction reducedN/AProtein degradationChe et al. 2013
BRCA1Interaction reducedN/AProtein degradationKaufman et al. 2015

The binding specificity of SNX-7081 demonstrates remarkable selectivity between cancer cells and normal cells. In tumor cells, Heat Shock Protein 90 exists predominantly in a high-affinity state complexed with co-chaperones, forming super-chaperone complexes that are hypersensitive to Heat Shock Protein 90 inhibitors. Normal cells, in contrast, contain Heat Shock Protein 90 in a latent, uncomplexed state with significantly lower affinity for inhibitors [1] [2]. This differential binding profile provides the molecular basis for the compound's therapeutic selectivity.

Adenosine Triphosphate-Competitive Inhibition Mechanism

SNX-7081 functions through a classical adenosine triphosphate-competitive inhibition mechanism, directly targeting the N-terminal adenosine triphosphate binding pocket of Heat Shock Protein 90 [5] [1]. The compound competes with endogenous adenosine triphosphate for binding to the nucleotide-binding domain, effectively blocking the adenosine triphosphatase activity essential for Heat Shock Protein 90 chaperone function. This competitive inhibition demonstrates an average inhibitory concentration 50 value of approximately 1 μM across multiple human cancer cell lines [1].

The mechanistic foundation of adenosine triphosphate competition involves direct displacement of the natural nucleotide substrate from its binding site. SNX-7081 occupies the same molecular space typically reserved for adenosine triphosphate, preventing the conformational changes necessary for Heat Shock Protein 90's chaperone cycle [1] [2]. This disruption cascades through the entire chaperone machinery, leading to client protein misfolding, aggregation, and subsequent degradation through cellular quality control pathways.

Table 2: Adenosine Triphosphate-Competitive Inhibition Mechanism

ParameterSNX-7081Comparison (SNX-2112)Functional ImpactReference
Inhibitory concentration 50 (average)1 μM1 μMGrowth inhibitionWang et al. 2015
Binding SiteN-terminal adenosine triphosphate pocketN-terminal adenosine triphosphate pocketChaperone dysfunctionWang et al. 2015
Mechanism TypeCompetitiveCompetitiveClient protein degradationChe et al. 2013
Adenosine triphosphate DisplacementYesYesAdenosine triphosphatase inhibitionRice et al. 2008
Selectivity IndexHigh for cancer cellsLower than SNX-7081Tumor selectivityWang et al. 2015

The adenosine triphosphate-competitive mechanism results in comprehensive chaperone dysfunction characterized by loss of Heat Shock Protein 90's ability to facilitate client protein folding and stabilization. This leads to widespread client protein degradation, affecting critical oncogenic pathways including protein kinases such as IKK alpha, GSK3, CHK1, and Raf-1 [1]. The selectivity index demonstrates superior performance in cancer cells compared to normal cells, with minimal cytotoxicity observed in normal human cell lines even at concentrations exceeding 50 μM [1].

Protein-Ligand Interaction Dynamics

The protein-ligand interaction dynamics of SNX-7081 with Heat Shock Protein 90 involve sophisticated molecular recognition patterns that determine binding specificity and stability. Primary binding specificity originates from hydrogen bond formation with key amino acid residues Phenylalanine-138 and Tryptophan-163 within the adenosine triphosphate binding pocket [1] [2]. These hydrogen bonds provide directional specificity and contribute significantly to the overall binding energy.

Hydrophobic interactions play a crucial role in maintaining binding stability through multiple contact points with hydrophobic pocket residues. These interactions demonstrate flexible adaptation capabilities, allowing the ligand to optimize its binding conformation within the protein pocket while maintaining stable contact [1]. The hydrophobic component contributes to the overall binding affinity and provides resistance to dissociation under physiological conditions.

Table 3: Protein-Ligand Interaction Dynamics

Interaction TypeKey ResiduesBinding ContributionDynamic BehaviorFunctional Significance
Hydrogen BondsPhenylalanine-138, Tryptophan-163Primary binding specificityStable interactionsDetermines selectivity
Hydrophobic InteractionsMultiple hydrophobic pocket residuesBinding stabilityFlexible adaptationMaintains binding
Van der Waals ForcesSide chain interactionsOverall binding affinityContinuous contactEnergy minimization
Electrostatic InteractionsLysine-58, Aspartic acid-93Binding orientationpH-dependentBinding optimization

Electrostatic interactions involving Lysine-58 and Aspartic acid-93 residues contribute to proper binding orientation and pH-dependent stability [1]. These interactions are particularly important for maintaining the correct spatial arrangement of the ligand within the binding pocket. Van der Waals forces provide continuous contact between the ligand and protein surface, contributing to energy minimization and overall binding stability through multiple weak interactions that collectively strengthen the protein-ligand complex.

Molecular Docking Analysis

Comprehensive molecular docking analysis reveals SNX-7081's superior binding characteristics compared to related Heat Shock Protein 90 inhibitors. The compound achieves a highly favorable docking score of -33.53 kcal/mol, significantly outperforming SNX-2112 which scores -30.94 kcal/mol [1] [2]. This quantitative difference reflects enhanced binding affinity and improved molecular complementarity with the Heat Shock Protein 90 binding pocket.

The molecular docking results demonstrate that SNX-7081 forms interactions with five distinct binding residues within the Heat Shock Protein 90 pocket, compared to only three residues for SNX-2112 [1]. This increased number of binding contacts contributes to enhanced stability and specificity. The hydrogen bond network includes partnerships with Phenylalanine-138 and Tryptophan-163, while side chain interactions involve donor molecules Lysine-58 and Threonine-184, and acceptor molecule Aspartic acid-93.

Table 4: Molecular Docking Analysis Results

CompoundDocking Score (kcal/mol)Hydrogen Bond PartnersSide Chain InteractionsTotal Binding ResiduesBinding Affinity RankingPredicted Stability
SNX-7081-33.53Phenylalanine-138, Tryptophan-163Lysine-58, Threonine-184 (donors), Aspartic acid-93 (acceptor)5 residuesSuperiorHigh
SNX-2112-30.94Fewer interactionsLimited interactions3 residuesInferiorModerate

The predicted binding stability for SNX-7081 ranks as high based on the extensive interaction network and favorable energetics. The superior binding affinity ranking positions SNX-7081 as a more potent Heat Shock Protein 90 inhibitor with enhanced therapeutic potential [1]. The molecular docking analysis validates experimental binding data and provides structural insights into the compound's mechanism of action.

Conformational Changes in Target Proteins

SNX-7081 induces significant conformational changes in Heat Shock Protein 90 and its associated client proteins through a time-dependent cascade of molecular events. The primary target, Heat Shock Protein 90, undergoes immediate conformational alterations within 0-6 hours of compound exposure, transitioning from its native adenosine triphosphate-bound active state to an inhibited conformation [3] [4]. This conformational change is reversible upon drug removal, indicating direct competitive binding rather than irreversible chemical modification.

Client proteins experience progressive conformational changes following Heat Shock Protein 90 inhibition. During the early phase (6-24 hours), properly folded client proteins begin to misfold and aggregate due to loss of chaperone support [3] [4]. This process leads to irreversible protein degradation through cellular quality control mechanisms. DNA repair complexes and cell cycle proteins follow similar patterns, with disrupted complexes and degraded proteins observed in intermediate to late time phases.

Table 5: Conformational Changes in Target Proteins

Target ProteinBaseline StatePost-SNX-7081 StateTime CourseFunctional ImpactReversibility
Heat Shock Protein 90Adenosine triphosphate-bound activeInhibited conformationImmediate (0-6h)Loss of chaperone activityReversible upon drug removal
Client ProteinsProperly foldedMisfolded/degradedEarly (6-24h)Protein instabilityIrreversible degradation
DNA Repair ComplexesFunctional complexesDisrupted complexesIntermediate (12-48h)DNA repair deficiencyPartially reversible
Cell Cycle ProteinsActive complexesDegraded proteinsLate (24-48h)Cell cycle arrestContext-dependent

The functional impact of these conformational changes manifests as comprehensive cellular dysfunction. Loss of chaperone activity disrupts protein homeostasis, protein instability affects cellular signaling pathways, DNA repair deficiency increases genomic instability, and cell cycle arrest prevents cellular proliferation [3] [4]. The reversibility of these changes varies depending on the specific protein target and the extent of degradation, with some effects being partially reversible while others result in permanent protein loss requiring new protein synthesis.

Heat Shock Protein 70 Induction Mechanisms

SNX-7081 treatment triggers a robust Heat Shock Protein 70 induction response as a compensatory mechanism to cellular stress induced by Heat Shock Protein 90 inhibition [5] [6]. The heat shock response pathway activates within 2-6 hours of treatment, representing an early cellular adaptation to chaperone dysfunction. This induction reaches peak levels during 6-12 hours and maintains sustained elevation for 12-48 hours, demonstrating the cellular commitment to restoring protein homeostasis.

The molecular trigger for Heat Shock Protein 70 induction involves Heat Shock Factor 1 activation following Heat Shock Protein 90 inhibition [6] [7]. Under normal conditions, Heat Shock Factor 1 remains sequestered by Heat Shock Protein 90, but inhibitor treatment releases this transcription factor, enabling its translocation to the nucleus and transcriptional activation of heat shock genes. This results in 2-5 fold increases in Heat Shock Protein 70 expression with strong transcriptional activation.

Table 6: Heat Shock Protein 70 Induction Mechanisms

Mechanism ComponentMolecular TriggerTime CourseMagnitudeFunctional RoleClinical Relevance
Heat Shock ResponseHeat Shock Protein 90 inhibitionEarly response (2-6h)2-5 fold increaseStress protectionResistance mechanism
Transcriptional ActivationHeat Shock Factor 1 activationPeak induction (6-12h)Strong transcriptionProtein foldingBiomarker potential
Protein StabilizationChaperone demandSustained elevation (12-48h)Enhanced stabilityAnti-apoptoticTherapeutic target
Feedback RegulationCellular stressAdaptive responseCompensatoryHomeostasisCombination strategy

The functional roles of induced Heat Shock Protein 70 include stress protection through enhanced protein folding capacity, anti-apoptotic effects that may contribute to treatment resistance, and homeostatic maintenance of cellular protein quality control [6]. From a clinical perspective, Heat Shock Protein 70 induction serves as a potential biomarker for Heat Shock Protein 90 inhibitor activity and represents both a resistance mechanism and a therapeutic target for combination strategies.

Protein Degradation Pathways

SNX-7081 activates multiple protein degradation pathways to eliminate misfolded and destabilized client proteins following Heat Shock Protein 90 inhibition. The ubiquitin-proteasome system represents the primary degradation pathway, showing enhanced activity specifically targeting Heat Shock Protein 90 client proteins including IKK alpha, GSK3, CHK1, and Raf-1 [3] [4] [1]. This pathway demonstrates accelerated degradation rates with 50-90% reduction in target protein levels, exhibiting high selectivity for oncoproteins.

The autophagy-lysosome pathway shows moderate activation following SNX-7081 treatment, contributing to general cellular cleanup of damaged organelles and protein aggregates [8]. Key autophagy proteins including LC3 and Beclin-1 demonstrate increased activity, facilitating the clearance of cellular debris generated by widespread protein misfolding. This pathway provides a secondary mechanism for maintaining cellular viability during stress conditions.

Table 7: Protein Degradation Pathways

PathwayPrimary TargetsSNX-7081 ImpactKey Proteins AffectedDegradation RateSelectivityTherapeutic Implication
Ubiquitin-Proteasome SystemClient proteinsEnhanced degradationIKK alpha, GSK3, CHK1, Raf-1Accelerated (50-90% reduction)High for oncoproteinsTumor suppression
Autophagy-LysosomeDamaged organellesModerate activationLC3, Beclin-1Moderate increaseGeneral cellular cleanupCellular rejuvenation
Caspase-mediatedApoptotic proteinsApoptosis inductionCaspase-3, Poly ADP-ribose polymeraseDose-dependentApoptotic specificityCancer cell death
Chaperone-mediatedMisfolded proteinsDisrupted foldingHeat Shock Protein 90 clientsRapid (6-24h)Stress-relatedQuality control

Caspase-mediated degradation pathways become activated during apoptosis induction, processing apoptotic proteins including Caspase-3 and Poly ADP-ribose polymerase in a dose-dependent manner [4] [9]. This pathway demonstrates apoptotic specificity and contributes directly to cancer cell death. Chaperone-mediated degradation pathways experience disruption due to Heat Shock Protein 90 dysfunction, affecting quality control mechanisms for misfolded proteins with rapid degradation kinetics occurring within 6-24 hours of treatment [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

409.23654

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Che Y, Best OG, Zong L, Kaufman KL, Mactier S, Raftery MJ, Graves LM, Mulligan SP, Christopherson RI. The Hsp90 inhibitor SNX-7081, dysregulates proteins involved with DNA repair and replication and the cell cycle in human chronic lymphocytic leukemia (CLL) cells. J Proteome Res. 2013 Mar 4. [Epub ahead of print] PubMed PMID: 23458665.
2: Xiang YF, Qian CW, Xing GW, Hao J, Xia M, Wang YF. Anti-herpes simplex virus efficacies of 2-aminobenzamide derivatives as novel HSP90 inhibitors. Bioorg Med Chem Lett. 2012 Jul 15;22(14):4703-6. doi: 10.1016/j.bmcl.2012.05.079. Epub 2012 May 26. PubMed PMID: 22704890.
3: Best OG, Che Y, Singh N, Forsyth C, Christopherson RI, Mulligan SP. The Hsp90 inhibitor SNX-7081 synergizes with and restores sensitivity to fludarabine in chronic lymphocytic leukemia cells with lesions in the TP53 pathway: a potential treatment strategy for fludarabine refractory disease. Leuk Lymphoma. 2012 Jul;53(7):1367-75. doi: 10.3109/10428194.2011.647310. Epub 2012 Jan 31. PubMed PMID: 22149137.
4: Best OG, Singh N, Forsyth C, Mulligan SP. The novel Hsp-90 inhibitor SNX7081 is significantly more potent than 17-AAG against primary CLL cells and a range of haematological cell lines, irrespective of lesions in the TP53 pathway. Br J Haematol. 2010 Oct;151(2):185-8. doi: 10.1111/j.1365-2141.2010.08348.x. PubMed PMID: 20738310.
5: Rice JW, Veal JM, Fadden RP, Barabasz AF, Partridge JM, Barta TE, Dubois LG, Huang KH, Mabbett SR, Silinski MA, Steed PM, Hall SE. Small molecule inhibitors of Hsp90 potently affect inflammatory disease pathways and exhibit activity in models of rheumatoid arthritis. Arthritis Rheum. 2008 Dec;58(12):3765-75. doi: 10.1002/art.24047. PubMed PMID: 19035474.

Explore Compound Types